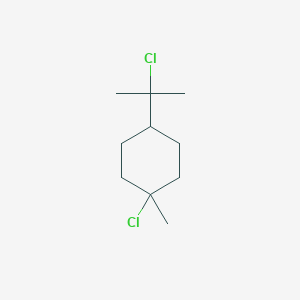
1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane is an organic compound with the molecular formula C10H18Cl2. This compound is characterized by a cyclohexane ring substituted with a chlorine atom and a 2-chloropropan-2-yl group. It is a derivative of cyclohexane and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
The synthesis of 1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane typically involves the chlorination of 1-methylcyclohexane followed by the introduction of the 2-chloropropan-2-yl group. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired substitution occurs. Industrial production methods may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in the formation of hydrocarbons.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into its potential therapeutic effects and toxicity is ongoing.
Industry: It is utilized in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism by which 1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms can participate in electrophilic interactions, while the cyclohexane ring provides a hydrophobic environment that can influence the compound’s binding affinity and specificity. Pathways involved may include metabolic processes that modify the compound, leading to its activation or detoxification.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane include:
1-Chloro-4-(2-chloropropan-2-yl)benzene: Differing by the presence of a benzene ring instead of a cyclohexane ring.
1-Chloro-4-(2-chloropropan-2-yl)cyclohexane: Lacking the methyl group on the cyclohexane ring.
1-Chloro-4-(2-chloropropan-2-yl)-1-ethylcyclohexane: Substituting the methyl group with an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications.
Propriétés
Numéro CAS |
4497-96-5 |
|---|---|
Formule moléculaire |
C10H18Cl2 |
Poids moléculaire |
209.15 g/mol |
Nom IUPAC |
1-chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane |
InChI |
InChI=1S/C10H18Cl2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8H,4-7H2,1-3H3 |
Clé InChI |
MMAYDXBHGZZTCA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)C(C)(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















